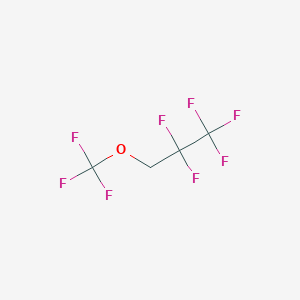

1,1,1,2,2-五氟-3-(三氟甲氧基)丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated compounds like 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane often involves the use of noble metal catalysts and specific fluorinating agents. For instance, methods have been developed where pentafluoropropane derivatives are produced through reactions involving hydrogen fluoride in the presence of a noble metal catalyst (Takubo, Aoyama, & Nakada, 1998).

Molecular Structure Analysis

The molecular structure of fluorinated compounds provides insights into their reactivity and properties. High-resolution X-ray photoelectron spectroscopy and ab initio theory have been used to understand the effects of fluorination on the charge distribution within molecules, demonstrating distinct vibrational structures and ionization energies influenced by the presence of fluorine atoms (Saethre et al., 2001).

Chemical Reactions and Properties

Fluorinated compounds like 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane can participate in various chemical reactions, including those involving trifluoronitrosomethane to form N-trifluoromethylhydroxylamines, showcasing the versatility and reactivity of fluorinated compounds (Barlow, Haszeldine, & Murray, 1980).

Physical Properties Analysis

The physical properties of fluorinated compounds are significantly influenced by their molecular structure. For instance, the solubility of hydrocarbons and fluorocarbons in polymers is affected by the presence of fluorine, which can lower or increase solubility depending on the polymer and gas involved (Merkel, Bondar, Nagai, & Freeman, 1999).

Chemical Properties Analysis

The chemical properties of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane are characterized by its reactions and interactions with other chemical entities. The electronegativity of fluorine atoms and their distribution within the molecule contribute to its chemical behavior, influencing reactions such as the Friedel–Crafts reactions and others that lead to the synthesis of complex molecules (Thirupathi, Neupane, & Lee, 2011).

科学研究应用

化学分析技术:高分辨率碳 1s 光电子能谱已被用于分析化合物,如 3,3,3-三氟丙炔,提供对电负氟对电荷分布影响的见解 (Saethre 等,2001)。

溶解度和扩散度:已测量氢氟碳化合物,包括五氟乙烷和类似化合物,在室温离子液体中的溶解度和扩散度,显示出这些化合物之间的溶解度存在显着差异 (Shiflett & Yokozeki, 2006)。

高能增塑剂的合成:一种新型氟硝酸酯高能增塑剂,2-硝酸酯-1,3-二(三氟乙氧基)丙烷,已经合成,在与已知粘合剂的相容混合物中展示了令人印象深刻的高能和机械性能 (Keerthi 等,2022)。

半导体制造中的等离子体刻蚀:氢氟碳化合物的分子结构影响超低 K 介电材料的等离子体刻蚀,系统研究评估了各种氢氟碳化合物的分子量和化学结构的影响 (Li 等,2016)。

炔化学:氢氟碳化合物 245fa,与五氟-3-(三氟甲氧基)丙烷密切相关,已被识别为炔化学中一种通用的新合成子,为各种含三氟丙炔基的体系提供了一个便捷的来源 (Brisdon & Crossley, 2002)。

锂离子电池的安全电解质:包括氟代碳酸乙烯酯和相关氢氟醚在内的三元混合物已被引入作为锂离子电池的安全电解质,与传统电解质相比展示出更好的倍率和循环性能 (Liu 等,2016)。

烯烃聚合的催化剂体系:五氟苯氧基铝氧烷,类似于五氟-3-(三氟甲氧基)丙烷,已被用作烯烃聚合的助催化剂,证明了其在生产超高分子量聚酮材料方面的有效性 (Kissin, 2004)。

羰基化合物的化学选择性缩醛化:已经探索了特定二醇(包括与五氟-3-(三氟甲氧基)丙烷在结构上相关的二醇)在羰基化合物的化学选择性缩醛化中的应用,表明它们在有机合成中作为催化剂或反应物的潜力 (Karimi 等,2005)。

从天然气中去除小烃:包括三(五氟乙基)三氟磷酸盐在内的离子液体已被用于从天然气流中去除乙烷、丙烷和丁烷等小烃,展示了氟化化合物在气体分离技术中的潜力 (Althuluth 等,2014)。

属性

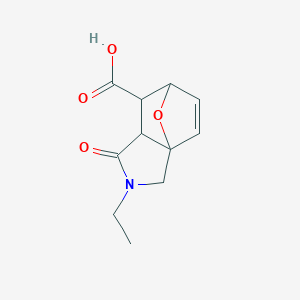

IUPAC Name |

1,1,1,2,2-pentafluoro-3-(trifluoromethoxy)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8O/c5-2(6,3(7,8)9)1-13-4(10,11)12/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUYYFGAIBTTIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379770 |

Source

|

| Record name | 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171182-94-8 |

Source

|

| Record name | 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)

![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)

![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)

![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)